2-(2,5-Dioxopyrrolidin-1-yl)-5-isopropylthiazole-4-carboxylic acid
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Overview
Description
Scientific Research Applications
Antimicrobial and Antibacterial Activity
Research on derivatives of pyrrolidine and thiazole, closely related to "2-(2,5-Dioxopyrrolidin-1-yl)-5-isopropylthiazole-4-carboxylic acid", has shown promising antimicrobial and antibacterial activities. For instance, a study synthesized heterocyclic compounds involving thiazole and pyrrolidine derivatives, evaluating their activity against various bacterial and fungal strains. These compounds demonstrated significant growth inhibition when compared to standard drugs, highlighting their potential as antimicrobial agents (Patel & Patel, 2015). Similarly, another study focused on the synthesis of amino acids and peptides containing thiazole and oxazole moieties, which showed moderate antibacterial activity against a range of Gram-positive and Gram-negative bacteria (Stanchev et al., 1999).
Antioxidant Properties
Derivatives of "2-(2,5-Dioxopyrrolidin-1-yl)-5-isopropylthiazole-4-carboxylic acid" have been synthesized and evaluated for their antioxidant activities. A notable study synthesized novel compounds containing chloro, hydroxyl, isopropyl, and other substituents, which were found to possess potent antioxidant activities, with some compounds exhibiting higher activity than ascorbic acid, a well-known antioxidant (Tumosienė et al., 2019).
Herbicidal Activity
Research into the herbicidal activity of compounds derived from pyridine and thiazole structures similar to "2-(2,5-Dioxopyrrolidin-1-yl)-5-isopropylthiazole-4-carboxylic acid" has shown promising results. A study designed and synthesized a series of aryl-formyl piperidinone derivatives, identifying compounds with significant herbicidal activity, suggesting potential applications in agricultural chemistry (Fu et al., 2021).
Coordination Polymers and Materials Science
The structural versatility of compounds related to "2-(2,5-Dioxopyrrolidin-1-yl)-5-isopropylthiazole-4-carboxylic acid" has been explored in the synthesis of coordination polymers. Studies have focused on the reactions of pyridine- and imidazole-derived dicarboxylic acids with lanthanide ions to form coordination polymers with potential applications in materials science due to their unique structural and luminescent properties (Cai et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins in mammalian cells, specifically chinese hamster ovary cells .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . For instance, a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Biochemical Pathways
Related compounds have been shown to influence the production of monoclonal antibodies in mammalian cell cultures .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
A related compound has been shown to increase monoclonal antibody production, suppress cell growth, and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-5-propan-2-yl-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-5(2)9-8(10(16)17)12-11(18-9)13-6(14)3-4-7(13)15/h5H,3-4H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQNWZRAYRQJKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(S1)N2C(=O)CCC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dioxopyrrolidin-1-yl)-5-isopropylthiazole-4-carboxylic acid |
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